N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a pyrrolidinone ring, and a thiophene sulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c14-10-6-8(7-13(10)9-3-4-9)12-18(15,16)11-2-1-5-17-11/h1-2,5,8-9,12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWCMADGRSQRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the cyclopropyl group. The thiophene sulfonamide moiety is then attached through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to meet industrial standards.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structural features (sulfonamide, pyrrolidinone, cyclopropyl group) suggest susceptibility to specific reactions:
Alkylation/Methylation
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Sulfonamide methylation :
The sulfonamide nitrogen can be methylated using methyl iodide (MeI) and a base (e.g., K₂CO₃) to form N-methyl derivatives, as observed in analogous compounds .
Reduction
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Pyrrolidinone reduction :
The carbonyl group in the pyrrolidinone ring may be reduced using agents like LiAlH₄ to form dihydro derivatives .
Substitution Reactions
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Thiophene electrophilic substitution :
The thiophene ring may undergo halogenation, nitration, or alkylation at the 5-position (meta to the sulfonamide group).
Key Functional Groups
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Sulfonamide group :
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Acts as a leaving group in substitution reactions.
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Stabilizes adjacent carbons via resonance, influencing reactivity.
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Pyrrolidinone ring :
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The carbonyl group participates in hydrogen bonding, affecting solubility and reactivity.
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Cyclopropyl group :
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Strain in the cyclopropane ring enhances reactivity in ring-opening reactions.
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Reaction Conditions
| Reaction Type | Typical Reagents | Conditions |
|---|---|---|
| Methylation | MeI, K₂CO₃ | Acetonitrile, rt |
| Reduction | LiAlH₄ | Diethyl ether, reflux |
| Hydrolysis | HCl/H₂O | Heated aqueous solution |
Comparative Analysis of Related Compounds
| Compound | Structural Features | Key Reactions |
|---|---|---|
| 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | Chloro-thiophene, pyrrolidinone | Hydrolysis of amide, cyclopropyl ring-opening |
| 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide | Hydroxymethyl-cyclopropyl, sulfonamide | Thiophene substitution, cyclopropyl ring-opening |
| N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-sulfonamide | Pyridine-pyrrolidinone fusion, sulfonamide | Pyrrolidinone ring-opening, sulfonamide methylation |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of thiophene-based sulfonamides in combating multidrug-resistant pathogens. The compound has shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, including:
| Pathogen | Type | Activity |
|---|---|---|
| Escherichia coli | Gram-negative | Inhibited growth |
| Klebsiella pneumoniae | Gram-negative | Inhibited growth |
| Staphylococcus aureus | Gram-positive | Inhibited growth |
| Pseudomonas aeruginosa | Gram-negative | Inhibited growth |
The compound's structural features contribute to its efficacy against resistant strains, making it a candidate for further development into therapeutic agents targeting hospital-acquired infections .
Anticancer Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide has also been evaluated for its anticancer properties. Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cancer Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|
| Acute Lymphoblastic Leukemia | 0.3 | Significant cytotoxicity |
| Neuroblastoma | 0.5–1.2 | Moderate cytotoxicity |
| Breast Cancer | Not specified | Apoptotic effects observed |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the cyclopropyl and thiophene moieties can significantly influence the compound's potency and selectivity. For instance, variations in substituents on the thiophene ring have been shown to enhance antimicrobial activity, providing insights into potential synthetic pathways for developing more effective derivatives .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiophene-based sulfonamides demonstrated that modifications to the sulfonamide group improved activity against resistant bacterial strains, suggesting a promising direction for drug development.
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that this compound exhibited potent anticancer properties, with low IC50 values indicating high efficacy against specific types of cancer.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide stands out due to its unique combination of a cyclopropyl group, pyrrolidinone ring, and thiophene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of compounds that incorporate both a pyrrolidine and thiophene moiety, which are known for their diverse biological activities. The molecular weight of this compound is approximately 295.28 g/mol, as computed by PubChem .
Synthesis
The synthesis of thiophene derivatives, including this compound, typically involves the reaction of thiophene with various electrophiles in the presence of appropriate catalysts. Research indicates that these compounds can be synthesized through multi-step processes involving sulfonation reactions that enhance their biological properties .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests using A549 human lung adenocarcinoma cells revealed that this compound significantly reduces cell viability, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, similar to other known anticancer compounds .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15.2 | Induction of apoptosis; G2/M arrest |
| Compound 21 (reference) | A549 | 10.5 | Apoptosis; tubulin polymerization inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antibiotics .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 |
| Klebsiella pneumoniae | 16 |
Case Studies
A study conducted by researchers focused on the structure–activity relationship (SAR) of various thiophene derivatives, including this compound. The findings indicated that modifications to the thiophene ring could enhance both anticancer and antimicrobial activities. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling thiophene-2-sulfonamide with a functionalized pyrrolidinone intermediate. Key steps include:
- Cyclopropane introduction : Use cyclopropanation reagents (e.g., Simmons-Smith conditions) or pre-functionalized cyclopropylamine derivatives.
- Sulfonamide formation : React thiophene-2-sulfonyl chloride with the pyrrolidinone amine under basic conditions (e.g., pyridine or EtN) .
- Yield optimization : Control stoichiometry (1.2:1 sulfonyl chloride:amine), use anhydrous solvents (e.g., DCM or THF), and monitor reaction progress via TLC or LC-MS.
Reference Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclopropanation | Zn-Cu/CHI, EtO | 60-75% |
| Sulfonylation | Thiophene-2-sulfonyl chloride, EtN, DCM | 70-85% |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm regiochemistry of the cyclopropyl-pyrrolidinone moiety (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Key parameters:
- HRMS : Confirm molecular formula (e.g., [M+H] for CHNOS).
Q. What are the primary biological targets of thiophene-sulfonamide derivatives in academic research?
Methodological Answer: Thiophene-sulfonamides are explored as:
- Kinase inhibitors : Targeting ATP-binding pockets (e.g., PknA/PknB in Mycobacterium tuberculosis with Ki < 8 nM for selective derivatives) .
- Antifolate agents : Inhibiting AICARFT (e.g., LSN 3213128, IC < 10 nM in cancer xenografts) .
- Antimalarials : Blocking parasite transmission via sulfonamide-mediated enzyme inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in inhibitory potency among analogs?
Methodological Answer: Case study: A derivative with 5-cyclopropyl-pyrazole substitution showed Ki < 1 nM for PknB, while a methyl-pyrazole analog had Ki > 4000 nM . Resolution steps :
Computational docking : Compare binding poses in PknB’s hydrophobic pocket (e.g., cyclopropane’s steric fit vs. methyl group’s suboptimal placement).
Thermodynamic analysis : Measure ΔG binding via ITC to quantify entropy/enthalpy trade-offs.
Crystallography : Resolve ligand-protein interactions (e.g., hydrogen bonds with sulfonamide’s SO group).
Q. What experimental strategies address crystallographic disorder in the cyclopropane-pyrrolidinone moiety?
Methodological Answer: Disorder often arises from cyclopropane’s strain-induced conformational flexibility. Mitigation strategies:
Q. How are in vivo efficacy models designed to evaluate this compound’s antitumor potential?
Methodological Answer: Xenograft protocol (adapted from ):
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Animal model : Nude mice implanted with AICARFT-overexpressing tumors (e.g., HCT-116 colorectal).
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Dosing : 10–50 mg/kg compound (oral gavage, q.d. for 21 days).
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Endpoint analysis :
Parameter Method Target Outcome Tumor volume Caliper measurements ≥50% reduction vs. control ZMP levels LC-MS/MS 2–3 fold elevation Toxicity Serum ALT/AST ≤2× baseline
Q. What mechanistic insights explain the compound’s selectivity between homologous enzymes (e.g., PknA vs. PknB)?
Methodological Answer: Selectivity arises from divergent active-site residues :
- PknB : Hydrophobic subpocket accommodates cyclopropane (e.g., Val95, Leu134), enhancing van der Waals interactions.
- PknA : Polar residues (e.g., Asp78, Glu112) repel the nonpolar cyclopropane group.
Validation : - Alanine scanning mutagenesis : Replace Val95 in PknB with Ala → 10-fold potency drop.
- MD simulations : Compare ligand residence times (≥100 ns trajectories).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
